Tri-sec-butylborane
Overview
Description
Tri-sec-butylborane is a compound of boron, an element known for forming stable covalent bonds with carbon, which makes it a compound of interest in organic synthesis and materials science. The research surrounding this compound focuses on its synthesis methods, molecular structure, chemical reactions, and its various properties.
Synthesis Analysis
The synthesis of Tri-sec-butylborane and related boranes often involves methods that replace traditional electrophilic reagents with carborane reagents to increase electrophilicity and suppress undesired nucleophilic reactions. These methods enable the creation of reactive cations and catalysts with applications in synthetic chemistry (Reed, 2010).
Molecular Structure Analysis
The molecular structures of borane compounds, including Tri-sec-butylborane analogs, are characterized by their coordination modes and conformations. Studies have analyzed compounds featuring t-butyl and adamantyl substituents, revealing monomeric forms and unprecedented coordination modes for sodium derivatives (Kreider-Mueller et al., 2014).
Chemical Reactions and Properties
Tri-sec-butylborane participates in a variety of chemical reactions, demonstrating unique reactivities such as the formation of cations with unprecedented reactivity and the synthesis of polymers through haloboration-initiation. These reactions are crucial for the development of new materials and catalysts (Koroskenyi & Faust, 1999).
Physical Properties Analysis
The physical properties of Tri-sec-butylborane and its derivatives, such as solubility, melting point, and boiling point, are influenced by the bulky nature of the sec-butyl groups. These properties affect the compound's application in synthesis and materials science.
Chemical Properties Analysis
The chemical properties of Tri-sec-butylborane, including its reactivity towards different reagents and conditions, are key to its use in organic synthesis. Its behavior in reactions such as ozonolysis, chlorination, fluorination, and hydrolysis has been explored to understand its potential as a versatile reagent (Dexheimer, Spialter, & Smithson, 1975).
Scientific Research Applications
Organoboranes for Synthesis
This study examined the reaction of tri-sec-butylborane with bromine, revealing its potential in synthesizing alkyl bromides, a valuable process in organic chemistry (Brown, Lane, & Lue, 1988).
Cold-Curing Dental Resins
A cold-curing dental resin using tri-sec-butylborane as a catalyst was tested for adhesiveness to teeth and its effects on dental pulp, showing its utility in dentistry (Sanjo, 1971).
Synthesis of Labeled Butanol
This research involved the synthesis of Oxygen-15 labeled butanol via the reaction with tri-sec-butylborane, suggesting its use in cerebral blood flow measurements in PET imaging (Kabalka et al., 1985).
Dehydrogenation of Amine-Borane Blends
Investigating mixtures containing ammonia-borane and sec-butylamine-borane, this study explored hydrogen release processes that are relevant in energy and materials science (Mal, Stephens, & Baker, 2011).
Alkoxysilanes Production
The paper reports the use of sodium tri(sec-butyl)borohydride in promoting the dehydrogenative coupling of hydrosilanes with alcohols, a process important in materials chemistry (Skrodzki et al., 2018).
Bonding to Human Enamel
This study evaluated the bonding durability of tri-sec-butylborane initiated resin to human enamel, with implications in dental material science (Nogawa et al., 2015).
Quadrupole Resonance Spectra
Research on the boron-11 quadrupole coupling constants in tri-sec-butylborane contributes to the understanding of molecular structure and bonding (Love, 1963).
Polymerization of Methyl Methacrylate
A study on the polymerization of methyl methacrylate by tri-sec-butylborane in the presence of amino acid esters reveals insights into polymer chemistry and potential applications (Kojima et al., 1975).
Safety And Hazards
properties
IUPAC Name |
tri(butan-2-yl)borane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27B/c1-7-10(4)13(11(5)8-2)12(6)9-3/h10-12H,7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPAWYWJNZDARM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(C)CC)(C(C)CC)C(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27B | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883646 | |
Record name | Borane, tris(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Borane, tris(1-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tri-sec-butylborane | |
CAS RN |
1113-78-6 | |
Record name | Tris(1-methylpropyl)borane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1113-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Borane, tris(1-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Borane, tris(1-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Borane, tris(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tri-sec-butylborane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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